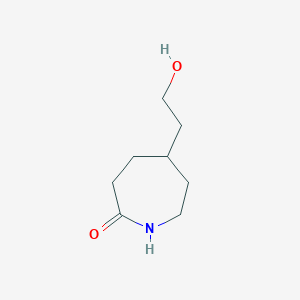

5-(2-Hydroxyethyl)azepan-2-one

描述

Structure

3D Structure

属性

分子式 |

C8H15NO2 |

|---|---|

分子量 |

157.21 g/mol |

IUPAC 名称 |

5-(2-hydroxyethyl)azepan-2-one |

InChI |

InChI=1S/C8H15NO2/c10-6-4-7-1-2-8(11)9-5-3-7/h7,10H,1-6H2,(H,9,11) |

InChI 键 |

KTXXPHFKFXLPEJ-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NCCC1CCO |

产品来源 |

United States |

Advanced Synthetic Methodologies for 5 2 Hydroxyethyl Azepan 2 One and Its Precursors

Direct Synthetic Routes to 5-(2-Hydroxyethyl)azepan-2-one

Directly constructing the this compound molecule requires methods that can form the seven-membered lactam ring while incorporating the hydroxyethyl (B10761427) side chain at the desired position.

A notable and direct route to this compound involves a photochemical strategy centered on the dearomative ring expansion of nitroarenes. manchester.ac.uk This method utilizes blue light to photoexcite a substituted nitroarene in the presence of a phosphine (B1218219) reagent. This process is believed to convert the nitro group into a singlet nitrene, which then undergoes an N-insertion to form a 3H-azepine intermediate. Subsequent hydrolysis and rearrangement lead to the desired caprolactam. manchester.ac.uk

In a specific application of this methodology, a precursor containing the 2-hydroxyethyl group was subjected to optimized reaction conditions to yield this compound. The synthesis was achieved in a two-step general procedure: first, the photochemical ring expansion, followed by the lactam formation. manchester.ac.uk The reaction starting from the appropriate silyl-protected nitroarene precursor, S6a, successfully produced the target compound, 6b, confirming the viability of this photochemical approach for directly synthesizing functionally substituted caprolactams. manchester.ac.uk

| Parameter | Value | Reference |

| Product | This compound (6b) | manchester.ac.uk |

| Starting Material | S6a (62 mg, 0.3 mmol) | manchester.ac.uk |

| NMR Yield | 55% (on 0.1 mmol scale) | manchester.ac.uk |

| Isolated Yield | 40% (19 mg on 0.3 mmol scale) | manchester.ac.uk |

| Physical State | White solid | manchester.ac.uk |

| Melting Point | 89-91 °C | manchester.ac.uk |

Table 1: Research Findings on the Photochemical Synthesis of this compound.

While direct routes are valuable, the development of alternative cyclization and ring-forming reactions for the broader azepan-2-one (B1668282) scaffold provides a versatile toolbox for organic chemists. One such innovative approach is a formal [5+2] cycloaddition that leverages a photochemical rearrangement. nih.gov This strategy involves the condensation of a pyrrolidinone (a five-atom unit) with an aldehyde to generate an N-vinylpyrrolidinone intermediate. Upon irradiation with UV light (e.g., 254 nm), this intermediate undergoes a photochemical rearrangement, akin to a photo-Fries reaction, to expand the five-membered ring into a seven-membered azepin-4-one. nih.gov

This two-step procedure allows for the construction of densely functionalized azepane derivatives from readily available starting materials. nih.gov Although not demonstrated for the direct synthesis of this compound itself, this methodology represents a powerful and conceptually different ring-forming strategy. By selecting an appropriate aldehyde bearing a protected hydroxyethyl moiety, this method could potentially be adapted to access precursors for the target molecule. nih.gov

Stereoselective Synthesis of Azepan-2-one Scaffolds with Hydroxyethyl Moieties

Introducing stereocenters in a controlled manner is a crucial aspect of modern organic synthesis, particularly for producing enantiomerically pure compounds for pharmaceutical applications.

While specific examples for the seven-membered azepan-2-one are sparse, the principles of asymmetric synthesis can be understood from research on smaller lactam rings bearing hydroxyethyl groups. For instance, the asymmetric synthesis of β-lactams (four-membered rings) with a hydroxyethyl side chain has been accomplished through the oxidative cyclization of a β,γ-unsaturated hydroxamate, allowing for the creation of three contiguous chiral centers. researchgate.net Another prominent method for β-lactam synthesis is the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine. High levels of stereocontrol in this reaction can be achieved by attaching chiral auxiliaries to either the ketene or the imine component. organicreactions.org

Moving to δ-lactams (six-membered rings), a straightforward approach to enantioenriched α-hydroxyethyl α,β-unsaturated δ-lactams has been developed. researchgate.net This method introduces the hydroxyethyl group via a Baylis–Hillman reaction prior to performing a ring-closing metathesis to form the lactam ring. The initial stereocenter is established through the diastereoselective addition of an allyl group to an N-tert-butylsulfinyl imine. researchgate.net These examples from related lactam systems highlight key strategies—such as using chiral auxiliaries, substrate control, and strategic sequencing of reactions—that are applicable to the asymmetric synthesis of more complex scaffolds like hydroxyethyl-substituted azepan-2-ones.

Achieving enantioselectivity in the synthesis of the azepan-2-one core itself is a significant challenge. Research into the synthesis of the parent azepane ring provides valuable insights. Chemoenzymatic methods have been successfully employed to generate enantioenriched 2-aryl azepanes. nih.gov These processes use enzymes, such as imine reductases for asymmetric reductive amination or monoamine oxidases for deracemization, to create chiral azepane precursors with high enantiopurity. nih.gov These chiral amines can then be further elaborated into the corresponding lactams.

Furthermore, organocatalytic cascade reactions represent a powerful modern strategy for building complex heterocyclic structures with high enantioselectivity. For example, an asymmetric cascade reaction involving a nitro-Mannich (aza-Henry) reaction followed by in-situ cyclization has been developed for the synthesis of chiral isoindolinones (a class of benzo-γ-lactams). nih.gov This reaction, facilitated by a bifunctional organocatalyst, achieves excellent yields and very high enantioselectivities (up to 98% ee). nih.gov The development and application of similar catalytic cascade reactions could provide a direct and efficient pathway to enantioenriched substituted azepan-2-ones.

Strategic Incorporation of the 2-Hydroxyethyl Side Chain

The placement of the 2-hydroxyethyl side chain onto the azepan-2-one scaffold can be achieved through several strategic approaches, primarily differing in the timing of the side chain's introduction relative to the formation of the seven-membered ring.

One primary strategy is the incorporation of the side chain into the acyclic precursor before cyclization. The photochemical ring expansion of nitroarenes is a prime example of this approach. manchester.ac.uk Here, the synthesis begins with a nitroarene that already possesses the 2-hydroxyethyl group (or a protected version thereof). The subsequent photochemical cascade and rearrangement reactions build the lactam ring around this pre-installed functional group, directly yielding the final desired product. manchester.ac.uk

An analogous strategy, highlighted in the synthesis of δ-lactams, involves introducing the functional side chain onto a linear precursor just before the key ring-closing step. A Baylis–Hillman reaction was effectively used to add a hydroxyethyl group to an acyclic substrate, which was then subjected to ring-closing metathesis to furnish the lactam. researchgate.net This modular approach allows for flexibility, as different side chains can potentially be installed by varying the reagents in the key bond-forming step prior to cyclization.

A second major strategy involves the functionalization of a pre-formed lactam ring . This would typically involve creating a nucleophilic center on the azepan-2-one ring, for example, by forming an enolate, which can then react with an electrophile like ethylene (B1197577) oxide or a protected 2-haloethanol to install the 2-hydroxyethyl side chain. While not explicitly detailed in the provided research for this specific compound, this remains a fundamental and viable synthetic strategy for substituted lactams.

Pre-cyclization Introduction of the Hydroxyethyl Group

This synthetic strategy involves constructing a linear C6 precursor that already contains the desired hydroxyethyl side chain. This functionalized linear molecule is then cyclized to form the target lactam. A common precursor for azepan-2-one is 6-aminohexanoic acid or its derivatives. Therefore, the key challenge lies in the synthesis of a suitably substituted 6-aminohexanoic acid.

One conceptual approach begins with a substituted cyclohexane (B81311) derivative. For instance, a cyclohexane ring bearing both a precursor to the hydroxyethyl group and a group that can be converted into a carboxylic acid or amine could be a viable starting point. The ring would then be opened oxidatively to yield the linear C6 chain.

Another promising avenue involves the use of bio-based platform molecules. 5-Hydroxymethylfurfural (B1680220) (HMF), which is derivable from renewable resources like fructose, can be converted into various C6 compounds. researchgate.netnih.gov A multi-step process starting from HMF can yield 1,6-hexanediol. researchgate.net While this diol is a precursor to unsubstituted caprolactone (B156226) and subsequently caprolactam, modifications to this pathway could potentially introduce the necessary side group. For example, a synthetic route could be designed starting from a C6 building block like 6-hydroxycaproamide, which can be cyclized to form caprolactam. researchgate.net A strategy could involve creating a derivative of 6-hydroxycaproamide that includes the hydroxyethyl group at the C-4 position (which corresponds to the C-5 position in the resulting lactam) prior to cyclization.

Post-cyclization Functionalization at the C-5 Position of the Azepan-2-one Ring

An alternative and often more direct approach is to first synthesize the parent azepan-2-one ring and subsequently introduce the functional group at the desired C-5 position. This avoids the complexities of carrying a functional group through a cyclization reaction.

A key method for this approach is the Beckmann rearrangement of a substituted cyclohexanone (B45756) oxime. Research has demonstrated the synthesis of a functional derivative, 5-azepane-2-one ethylene ketal, through a highly efficient Beckmann rearrangement. researchgate.net This process starts with a cyclohexanone derivative that is functionalized at the C-4 position (which becomes the C-5 position of the lactam). This ketone can be protected as a ketal, which is stable during the rearrangement. After the formation of the lactam ring, the ketal can be deprotected to reveal the ketone, which is then reduced to the desired hydroxyl group. researchgate.net This two-step transformation from the ketone to the alcohol is a standard procedure in organic synthesis.

Another method for creating substituted azepanones involves the Schmidt reaction, which converts a ketone into a lactam. For example, a 7-bromo-3,4-dihydronaphthalen-2(1H)-one can be converted into an 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, demonstrating the formation of a substituted seven-membered lactam ring. nih.gov Similarly, a suitably substituted cyclohexanone could undergo this reaction to yield a C-5 functionalized azepan-2-one.

The table below outlines a potential reaction sequence for post-cyclization functionalization.

| Step | Reaction | Description | Key Findings / Relevance |

| 1 | Beckmann Rearrangement | A 4-substituted cyclohexanone is converted to its oxime, which then undergoes rearrangement to form the 5-substituted azepan-2-one. | A straightforward and efficient method for producing functionalized ε-caprolactam derivatives. researchgate.net |

| 2 | Ketal Deprotection | If the C-5 substituent is a protected ketone (ketal), it is hydrolyzed to release the ketone functionality. | This step unmasks the ketone for further modification. researchgate.net |

| 3 | Reduction | The ketone at the C-5 position is reduced to a hydroxyl group using a suitable reducing agent (e.g., sodium borohydride). | This final step yields the target hydroxyl functionality. researchgate.net |

This table is based on methodologies for related functionalized azepan-2-ones.

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The production of bulk chemicals like caprolactam and its derivatives is increasingly scrutinized for its environmental impact, making the application of green chemistry principles essential. rug.nlinstituteofsustainabilitystudies.com These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. nih.govrsc.org

In the context of synthesizing this compound, several green chemistry principles are particularly relevant:

Waste Prevention: Traditional chemical processes, including those for caprolactam, often generate significant waste. skpharmteco.com Green synthesis routes focus on minimizing by-products. For instance, the conventional Beckmann rearrangement uses oleum (B3057394) and produces large amounts of ammonium (B1175870) sulfate. nih.govucm.es Catalytic, solvent-free approaches significantly reduce this waste. nih.govpnas.org Metrics like the E-Factor (kg waste / kg product) and Process Mass Intensity (PMI) are used to quantify waste generation and drive process optimization. skpharmteco.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.comnih.gov Catalytic reactions are superior to stoichiometric ones in this regard. The development of bifunctional heterogeneous catalysts that can perform multiple reaction steps in a single pot increases atom economy and process efficiency. nih.govpnas.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. rsc.org The synthesis of caprolactam has seen a shift towards using solid acid catalysts like zeolites (e.g., TS-1) for ammoximation and gas-phase rearrangement, which are more environmentally benign than traditional acid catalysts. researchgate.netresearchgate.netgoogle.com

Use of Renewable Feedstocks: A key goal of green chemistry is to shift from petrochemical feedstocks to renewable ones. nih.gov As mentioned, biomass-derived 5-hydroxymethylfurfural (HMF) is a promising renewable starting material for caprolactam and its derivatives. researchgate.netnih.govresearchgate.netrug.nl Developing efficient pathways from such platform molecules to functionalized lactams is a major area of research.

Design for Energy Efficiency: Many chemical processes require significant energy input. Conducting reactions at ambient temperature and pressure is ideal. nih.gov The development of highly active catalysts can enable reactions to proceed under milder, less energy-intensive conditions. nih.gov For example, a one-step catalytic process for ε-caprolactam has been achieved at approximately 80°C, a significant reduction from traditional methods. nih.gov

The table below summarizes the 12 Principles of Green Chemistry and their potential application in the synthesis of functionalized azepan-2-ones.

| Principle | Description | Application to this compound Synthesis |

| 1. Prevent Waste | It is better to prevent waste than to treat it. skpharmteco.com | Employing catalytic, one-pot syntheses to minimize by-products like ammonium sulfate. nih.gov |

| 2. Atom Economy | Maximize the incorporation of all reactant atoms into the final product. rsc.org | Using addition reactions and catalytic cycles that minimize waste. |

| 3. Less Hazardous Synthesis | Use and generate substances with little to no toxicity. nih.gov | Replacing corrosive reagents like oleum with solid acid catalysts. researchgate.net |

| 4. Designing Safer Chemicals | Chemical products should be designed to be effective but with minimal toxicity. instituteofsustainabilitystudies.com | The final product's application would determine this, but inherently safer intermediates should be chosen. |

| 5. Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. | Developing solvent-free reaction conditions. nih.gov |

| 6. Design for Energy Efficiency | Minimize energy requirements; conduct synthesis at ambient temperature and pressure. nih.gov | Using highly active catalysts to lower reaction temperatures and pressures. nih.gov |

| 7. Use of Renewable Feedstocks | Use renewable rather than depleting raw materials. nih.gov | Developing synthetic routes from biomass-derived platform molecules like HMF. researchgate.netnih.gov |

| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., protecting groups). nih.gov | Designing direct functionalization methods that do not require protection/deprotection steps. |

| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. rsc.org | Widespread use of heterogeneous and homogeneous catalysts for cyclization and functionalization. nih.govpnas.org |

| 10. Design for Degradation | Design chemical products to break down into innocuous products after use. | For polymer applications, designing polyamides that are biodegradable or recyclable. |

| 11. Real-time Analysis | Develop analytical methodologies for real-time monitoring to prevent pollution. | Implementing in-line process analytical technology (PAT) during synthesis. |

| 12. Safer Chemistry for Accident Prevention | Choose substances and forms of substances that minimize the potential for chemical accidents. | Avoiding explosive or highly reactive reagents and using stable solid catalysts. researchgate.net |

This table is adapted from the 12 Principles of Green Chemistry as defined by Anastas and Warner. nih.gov

Chemical Reactivity and Transformation Pathways of 5 2 Hydroxyethyl Azepan 2 One

Reactivity of the Lactam Amide Moiety

The core of 5-(2-Hydroxyethyl)azepan-2-one is the seven-membered lactam ring, which is a derivative of ε-caprolactam. Its reactivity is dominated by reactions that target the amide bond within this ring.

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles. This initiates a nucleophilic acyl substitution, a fundamental reaction for carboxylic acid derivatives. libretexts.orglibretexts.org The process generally involves a two-step addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com First, the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequently, the carbonyl group reforms by eliminating a leaving group. libretexts.org In the case of a lactam, the leaving group is part of the ring, which leads to ring-opening.

For this compound, like its parent compound ε-caprolactam, hydrolysis is a key example of this reaction. Under acidic or basic conditions, a water molecule (or hydroxide (B78521) ion) acts as the nucleophile, attacking the acyl carbon and ultimately leading to the cleavage of the amide bond. This reaction opens the ring to form 6-amino-4-(2-hydroxyethyl)hexanoic acid. The reaction equilibrium generally favors the ring-opened product under strong acid or base catalysis. libretexts.orgyoutube.com

Ring-Opening Polymerization Mechanisms and Kinetics

One of the most significant reactions of this monomer is ring-opening polymerization (ROP), which converts the cyclic monomer into a long-chain polymer. This process is analogous to the polymerization of ε-caprolactam to produce Nylon 6. youtube.com ROP can be initiated through various mechanisms, including anionic, cationic, and hydrolytic pathways.

In anionic polymerization, a strong base is used to deprotonate the amide nitrogen, creating a highly reactive anionic species that rapidly attacks other monomer molecules, propagating the polymer chain. youtube.com In hydrolytic polymerization, water first initiates the ring-opening of a monomer molecule to form an amino acid, which then continues to react with other cyclic monomers to build the polymer chain. youtube.com

The presence of the 5-(2-hydroxyethyl) substituent introduces significant changes to the polymerization process compared to unsubstituted ε-caprolactam.

Steric and Electronic Effects : The substituent can sterically hinder the approach of initiators and other monomers, which may decrease the rate of polymerization. researchgate.net

Side Reactions : The primary hydroxyl group on the substituent can participate in the reaction. In anionic ROP, it can be deprotonated, potentially interfering with the intended initiation pathway. In cationic or coordination-insertion ROP, the hydroxyl group can act as an initiator or a chain transfer agent, which can influence the molecular weight and dispersity of the resulting polymer. rsc.orgnih.gov

Polymer Properties : The incorporation of this functional monomer into a polyamide chain disrupts the regular packing of polymer chains, generally leading to a decrease in crystallinity compared to unmodified Nylon 6. researchgate.net This, in turn, affects the material's melting point, tensile strength, and other mechanical properties.

This compound is a valuable comonomer for creating functionalized polyamides. By co-polymerizing it with ε-caprolactam, it is possible to introduce pendant hydroxyl groups along the polyamide-6 backbone. researchgate.net These hydroxyl groups serve as reactive handles for further chemical modification, enabling:

Improved Hydrophilicity : The polar hydroxyl groups can increase the water absorption and surface wettability of the copolyamide.

Post-Polymerization Modification : The pendant groups can be used for grafting other polymer chains or attaching specific molecules, such as dyes, cross-linking agents, or bioactive compounds.

Tailored Properties : The ability to functionalize the polymer allows for the fine-tuning of its physical and chemical properties for specific applications, such as creating materials with enhanced adhesion or biocompatibility. rsc.org

Transformations Involving the 2-Hydroxyethyl Group

The pendant 2-hydroxyethyl group is a primary alcohol and exhibits typical alcohol reactivity, allowing for modification of the monomer before polymerization.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester or an ether, providing a powerful method to synthesize a variety of new functional caprolactam monomers.

Esterification : Reaction with carboxylic acids, acid anhydrides, or acyl chlorides in the presence of a suitable catalyst converts the hydroxyl group into an ester. This transformation can be used to attach different functional moieties to the caprolactam ring.

Etherification : The hydroxyl group can be deprotonated with a strong base and subsequently reacted with an alkyl halide (Williamson ether synthesis) to form an ether linkage. This allows for the introduction of various alkyl or aryl groups.

These pre-polymerization modifications significantly expand the range of functional polyamides that can be synthesized, as shown in the following table which outlines potential derivatives.

| Reactant | Reaction Type | Resulting Functional Group on Monomer |

| Acetic Anhydride (B1165640) | Esterification | Acetoxyethyl |

| Methacryloyl Chloride | Esterification | Methacryloylethyl |

| Benzyl Bromide | Etherification | Benzyloxyethyl |

| Sodium Chloroacetate | Etherification | Carboxymethoxyethyl |

These derivatized monomers can then be polymerized or co-polymerized to create polyamides with precisely engineered side-chain functionalities.

Controlled Oxidation and Reduction Chemistry of the Hydroxyl Functionality

The primary hydroxyl group of the 2-hydroxyethyl substituent is a key site for chemical modification through oxidation and reduction reactions.

Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. Generating the aldehyde is often challenging due to potential overoxidation. nih.gov Mild, controlled oxidation to the corresponding aldehyde, (2-oxoazepan-5-yl)acetaldehyde, can be achieved using reagents like Dess-Martin periodinane (DMP) or through Swern oxidation conditions. beilstein-journals.org These methods are known for their selectivity for primary alcohols and compatibility with other functional groups. beilstein-journals.org N-heterocycle-stabilized iodanes (NHIs) have also emerged as effective reagents for the mild oxidation of alcohols to aldehydes and ketones, often avoiding overoxidation. nih.govbeilstein-journals.org For instance, certain protocols using NHIs in the presence of chloride additives have shown high yields for the synthesis of aldehydes from primary alcohols. nih.govbeilstein-journals.org

Vigorous oxidation, on the other hand, will convert the hydroxyl group to a carboxylic acid, yielding (2-oxoazepan-5-yl)acetic acid. A common and effective method for this transformation is a two-step, one-pot procedure using catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (B82951) (NaOCl), followed by sodium chlorite (B76162) (NaClO2). researchgate.net This method is known for its high yields and compatibility with sensitive functional groups. researchgate.net

Reduction: While the hydroxyl group is already in its most reduced state, the term "reduction chemistry" in this context can refer to reactions that involve this functionality. For example, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently removed via hydrogenolysis, yielding 5-ethylazepan-2-one.

The primary challenge in the reduction chemistry of the parent molecule is the chemoselective reduction of the lactam carbonyl in the presence of the hydroxyl group, or vice-versa. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the lactam and any intermediate aldehyde or ester derived from the hydroxyl group. acs.org However, more selective reagents are available. For instance, borane (B79455) complexes like 9-borabicyclo[3.3.1]nonane (9-BBN) are known to chemoselectively reduce tertiary lactams to the corresponding cyclic amines while tolerating ester groups, suggesting it could be used on derivatives of this compound where the hydroxyl is protected as an ester. organic-chemistry.org Similarly, systems like triflic anhydride (Tf₂O) followed by sodium borohydride (B1222165) (NaBH₄) have been developed for the mild and chemoselective reduction of secondary amides and lactams. rsc.orgorganic-chemistry.org

Table 1: Summary of Oxidation Reactions of the Hydroxyl Moiety

| Target Product | Reagent(s) | General Conditions | Reference |

|---|---|---|---|

| (2-Oxoazepan-5-yl)acetaldehyde | Dess-Martin Periodinane (DMP) | Anhydrous, non-protic solvent (e.g., CH₂Cl₂) | beilstein-journals.org |

| (2-Oxoazepan-5-yl)acetaldehyde | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Low temperature (-78 °C), anhydrous conditions | |

| (2-Oxoazepan-5-yl)acetaldehyde | N-Heterocycle-Stabilized Iodane (NHI) / Chloride additive | Mild conditions, e.g., EtOAc or MeCN at 60°C | nih.govbeilstein-journals.org |

| (2-Oxoazepan-5-yl)acetic acid | TEMPO (cat.), NaOCl, NaClO₂ | Phase-transfer conditions, one-pot | researchgate.net |

Conjugation and Linker Chemistry via the Hydroxyethyl (B10761427) Moiety

The hydroxyl group can be readily derivatized to form various linkages:

Ester Linkages: The alcohol can be acylated with carboxylic acids, acid chlorides, or anhydrides to form ester bonds. This reaction can be catalyzed by acids or promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Ether Linkages: Formation of an ether bond can be achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide.

Carbonate and Carbamate Linkages: Reaction with phosgene (B1210022) or its equivalents, followed by another alcohol or an amine, can generate carbonates and carbamates, respectively. These are common functionalities in linker chemistry.

Click Chemistry: The hydroxyl group can be converted into a terminal alkyne or an azide. This allows for its use in highly efficient and orthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach it to other molecules. researchgate.netresearchgate.net

The hydroxyethyl moiety itself can act as a simple, short, hydrophilic spacer. In more complex linker designs, hydrophilic elements like polyethylene (B3416737) glycol (PEG) chains are often incorporated to improve the pharmacokinetic properties of the final conjugate. youtube.com The choice of conjugation chemistry and linker structure is critical as it influences stability, solubility, and the payload release mechanism. nih.gov For example, certain linkers like those derived from maleic acid are designed to be pH-sensitive, remaining stable in circulation but cleaving in the acidic environment of endosomes or lysosomes. nih.gov

Reactivity of the Azepane Ring System

Stereoelectronic Effects of Substituents on Ring Conformation and Reactivity

The azepan-2-one (B1668282) ring is not planar and, like cyclohexane (B81311), exists in various non-planar conformations, with the chair-like conformation being the most stable. researchgate.netresearchgate.net The introduction of the 5-(2-hydroxyethyl) substituent influences the conformational equilibrium of the ring. Substituents on caprolactam rings generally prefer to occupy an equatorial position to minimize steric strain. rsc.org However, the specific conformation can be influenced by other factors, such as N-substitution. rsc.org For example, the introduction of a bulky tert-butyloxycarbonyl (BOC) group on the lactam nitrogen can induce a C-6 substituent to occupy an axial position. rsc.org

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are also at play. youtube.com The alignment of the nitrogen lone pair and the C-N and C-C bonds affects the ring's nucleophilicity and the acidity of the N-H proton. The substituent at the C5 position can exert inductive effects, which are electronic effects transmitted through sigma bonds. lumenlearning.comlibretexts.org Depending on the nature of the substituent, it can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards certain reactions. lumenlearning.comlibretexts.org For example, an electron-withdrawing group can increase the acidity of the N-H proton, making deprotonation easier for subsequent N-alkylation or N-arylation reactions.

Rearrangement Processes and Ring Expansions/Contractions

The azepane ring system can participate in various rearrangement reactions, leading to either expansion into larger rings or contraction into smaller, five- or six-membered rings.

Ring Expansion: Ring expansions of cyclic ketones are well-documented. For instance, the Beckmann rearrangement of a cyclohexanone (B45756) oxime derivative can yield a caprolactam, representing a common synthetic route to this ring system. manchester.ac.uk A photochemical strategy involving the dearomative ring expansion of nitroarenes has also been developed to produce substituted caprolactams. researchgate.net Another method involves the carbonylative ring expansion of cyclic carboxylic acids to form lactams. chemrxiv.org

Ring Contraction: Ring contractions can be initiated by forming a carbocation adjacent to the ring, which then triggers a 1,2-alkyl shift. chemistrysteps.comyoutube.com For example, if the hydroxyl group of this compound were transformed into a leaving group and a carbocation generated on the ethyl chain adjacent to the ring, a rearrangement could potentially lead to a substituted piperidine (B6355638) or pyrrolidine. The Favorskii rearrangement of cyclic α-halo ketones is a classic example of a base-induced ring contraction. chemistrysteps.com More recently, deaminative ring contraction cascades have been used to transform azepine intermediates into polycyclic aromatic systems. nih.gov

Catalytic Transformations of this compound Derivatives

Derivatives of this compound are amenable to a variety of powerful catalytic transformations, particularly those involving transition metals.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govyoutube.comacs.orgyoutube.com For a molecule like this compound, these reactions would typically be performed on a derivative where a handle for coupling, such as a halide or triflate, has been installed.

The general catalytic cycle for many palladium-catalyzed cross-couplings involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

C-C Bond Formation: Reactions like the Suzuki (using organoboron reagents), Stille (organotin), Negishi (organozinc), and Heck (alkenes) couplings could be used to introduce new carbon-based substituents onto the azepane ring or at the side chain. nih.govnih.govacs.org For example, a halogenated derivative of the azepane ring could be coupled with a wide variety of organometallic partners. Palladium-catalyzed methods have been explicitly developed for the α-alkenylation, alkynylation, and arylation of caprolactam-derived α-halo eneformamides. nih.govacs.org

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl or vinyl halide/triflate. This could be used to attach the azepane nitrogen to an aromatic ring system. Conversely, an N-H lactam can be coupled with aryl halides.

Table 2: Potential Cross-Coupling Reactions on Derivatives

| Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Resulting Bond | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent + Organic Halide/Triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C-C | youtube.comnih.gov |

| Heck Coupling | Alkene + Organic Halide/Triflate | Pd(0) catalyst, Base | C-C (alkenyl) | nih.gov |

| Sonogashira Coupling | Terminal Alkyne + Organic Halide/Triflate | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) | nih.gov |

| Buchwald-Hartwig Amination | Amine + Organic Halide/Triflate | Pd(0) catalyst, Bulky phosphine (B1218219) ligand, Base | C-N | youtube.com |

| Negishi Coupling | Organozinc Reagent + Organic Halide/Triflate | Pd(0) or Ni(0) catalyst | C-C | acs.orgyoutube.com |

Organocatalytic and Biocatalytic Functionalizations

The functionalization of bifunctional molecules like this compound, which contains both a hydroxyl group and a lactam moiety, presents a unique challenge in achieving site-selectivity. Both organocatalysis and biocatalysis offer powerful strategies to address this challenge, enabling specific modifications of either the hydroxyl or the lactam group under mild conditions.

Organocatalytic Functionalizations

While specific organocatalytic functionalizations of this compound are not extensively documented, the reactivity of its constituent functional groups—a primary alcohol and a secondary lactam—has been well-established in organocatalytic transformations. This allows for the extrapolation of potential reaction pathways.

The primary hydroxyl group is a prime target for organocatalytic acylation. A variety of organocatalysts, including 4-dimethylaminopyridine (B28879) (DMAP) and N-heterocyclic carbenes (NHCs), are known to effectively catalyze the esterification of primary alcohols. For instance, iminophosphorane bases have been shown to catalyze the highly selective acylation of primary alcohols with enol esters, leaving secondary alcohols and other functional groups untouched mdpi.com. This high chemoselectivity suggests that the hydroxyl group of this compound could be selectively acylated in the presence of the lactam functionality. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly adept at promoting reactions with substrates bearing multiple functional groups. researchgate.netbeilstein-journals.org A chiral bifunctional organocatalyst could potentially be employed for the asymmetric functionalization of the hydroxyl group.

Conversely, the lactam moiety also presents opportunities for organocatalytic modification. N-Heterocyclic carbenes have been utilized in the oxidative N-acylation of primary amides with aldehydes, providing a direct route to imides. organic-chemistry.orgnih.govresearchgate.net This suggests a potential pathway for the N-functionalization of the lactam ring in this compound. Furthermore, bifunctional organocatalysts have been successfully used in the asymmetric activation of N-sulfonyl amide C–N bonds in lactams, leading to the synthesis of axially chiral biaryl amino acids. nih.gov This highlights the potential for complex, stereoselective transformations on the lactam portion of the molecule.

The following table summarizes potential organocatalytic functionalizations based on analogous reactions.

| Catalyst Type | Substrate Analogue | Reaction Type | Product Type | Potential Application to this compound |

| Iminophosphorane bases | Primary alcohols | Acylation | Esters | Selective O-acylation of the hydroxyethyl group. |

| N-Heterocyclic Carbene (NHC) | Primary amides | Oxidative N-acylation | Imides | N-acylation of the lactam ring. |

| Bifunctional organocatalyst | N-sulfonyl lactams | Asymmetric C-N activation | Chiral biaryl amino acids | Stereoselective functionalization of the lactam ring. |

Biocatalytic Functionalizations

Biocatalysis, particularly with enzymes like lipases, offers a highly selective and environmentally benign approach to the functionalization of this compound. Lipases are well-known for their ability to catalyze esterification, transesterification, and amidation reactions with high chemoselectivity, regioselectivity, and enantioselectivity. doi.orgnih.gov

The primary hydroxyl group of this compound is an excellent candidate for lipase-catalyzed esterification. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been extensively used for the acylation of primary alcohols. nih.gov Research on the enzymatic acylation of amino alcohols has demonstrated that lipases can exhibit remarkable chemoselectivity, favoring either O-acylation or N-acylation depending on the reaction conditions and the specific enzyme used. nih.govresearchgate.net

A noteworthy example is the lipase-catalyzed acylation of 5-hydroxymethylfurfurylamine, a molecule also containing a primary alcohol and an amino group. In this case, immobilized Candida antarctica lipase B (CALB) was found to be an ideal biocatalyst for the chemoselective N-acylation, leaving the hydroxyl group intact. beilstein-journals.orgorganic-chemistry.org While the lactam nitrogen in this compound is part of an amide and thus less nucleophilic than a primary amine, the principle of enzyme-mediated chemoselectivity remains highly relevant. The amidase activity of some lipases, including CALB, further suggests the potential for direct enzymatic modification of the lactam ring. researchgate.netrsc.org

The following table presents data from a study on the chemoselective lipase-catalyzed acylation of an amino alcohol, which serves as a model for the potential biocatalytic functionalization of this compound.

| Enzyme | Acyl Donor | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Immobilized Candida antarctica lipase B (EziG-CALB) | Ethyl acetate | 5-Hydroxymethylfurfurylamine | N-((5-(hydroxymethyl)furan-2-yl)methyl)acetamide | Chemoselective N-acylation | beilstein-journals.orgorganic-chemistry.org |

| Immobilized Candida antarctica lipase B (EziG-CALB) | Ethyl propionate | 5-Hydroxymethylfurfurylamine | N-((5-(hydroxymethyl)furan-2-yl)methyl)propionamide | Chemoselective N-acylation | beilstein-journals.org |

| Immobilized Candida antarctica lipase B (EziG-CALB) | Ethyl butyrate | 5-Hydroxymethylfurfurylamine | N-((5-(hydroxymethyl)furan-2-yl)methyl)butyramide | Chemoselective N-acylation | beilstein-journals.orgorganic-chemistry.org |

Another potential biocatalytic transformation is glycosylation. Glycosyltransferases are enzymes capable of attaching sugar moieties to small molecules and proteins. nih.gov The hydroxyl group of this compound could serve as an acceptor for enzymatic glycosylation, leading to the formation of novel glyco-conjugates with potentially altered solubility and biological activity.

Advanced Structural Elucidation and Conformational Analysis of 5 2 Hydroxyethyl Azepan 2 One

Spectroscopic Characterization Techniques for Elucidation of Molecular Architecture

Spectroscopic methods are fundamental to determining the structure of a molecule. Each technique provides unique pieces of information that, when combined, allow for a complete structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

No published high-resolution ¹H or ¹³C NMR spectra, nor advanced 2D-NMR studies (such as COSY, HSQC, HMBC), for 5-(2-Hydroxyethyl)azepan-2-one were found. Such data would be essential for unambiguously assigning the chemical shifts and coupling constants for all proton and carbon nuclei, confirming the connectivity of the atoms, and providing insights into the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Detailed IR and Raman spectra with assignments of vibrational frequencies for this compound have not been published. This analysis would identify the characteristic stretching and bending frequencies for its key functional groups, including the hydroxyl (-OH), amide carbonyl (C=O), and various C-H, C-N, and C-O bonds. These vibrational fingerprints are unique to the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

While the molecular formula (C₈H₁₅NO₂) is known, published HRMS data that would experimentally confirm the exact mass to a high degree of precision is unavailable. Furthermore, no studies detailing the compound's fragmentation pattern under mass spectrometric analysis were found. This information is critical for structural confirmation and for understanding the molecule's stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis absorption spectra for this compound, detailing its maximum absorbance wavelength (λmax) and molar absorptivity, are not documented. This data would characterize the electronic transitions within the molecule, primarily associated with the amide chromophore. For quality control of the related compound caprolactam, a wavelength of 290 nm is sometimes used. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms and Derivatives

There are no published reports on the single-crystal X-ray diffraction analysis of this compound or its crystalline derivatives. A crystal structure would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Assignment

The this compound molecule is achiral, meaning it does not have non-superimposable mirror images (enantiomers). Therefore, techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), which are used to study chiral molecules, are not applicable for assessing enantiomeric purity or assigning absolute configuration.

Computational Chemistry and Theoretical Investigations of 5 2 Hydroxyethyl Azepan 2 One

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized ground state geometry and electronic characteristics of 5-(2-Hydroxyethyl)azepan-2-one. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost.

Analysis of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.

The energy of the HOMO is directly related to the ionization potential, whereas the LUMO's energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of electronegative oxygen and nitrogen atoms influences the energies of these orbitals. The lone pairs on these atoms typically contribute significantly to the HOMO, making them potential sites for electrophilic attack.

Table 1: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

No specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound were found in the public domain through the performed searches.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The ESP map is plotted onto the electron density surface, with different colors representing varying potential values.

Regions of negative electrostatic potential, typically colored in shades of red, indicate areas of high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the oxygen atom of the carbonyl group and the oxygen of the hydroxyl group, as well as the nitrogen atom in the lactam ring, due to their high electronegativity. Conversely, areas of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one attached to the hydroxyl group.

Chemical Hardness (η): This parameter measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."

Electronegativity (χ): This is the power of an atom or group to attract electrons towards itself and is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |

Specific quantitative values for these reactivity indices for this compound were not available in the searched public scientific literature.

Conformational Landscape and Energetic Profiling

The flexibility of the seven-membered azepan-2-one (B1668282) ring and the rotational freedom of the hydroxyethyl (B10761427) side chain give rise to a complex conformational landscape for this compound. A Potential Energy Surface (PES) scan is a computational method used to explore these different conformations and identify the most stable ones.

This is achieved by systematically changing specific dihedral angles within the molecule and calculating the energy at each step. For the azepane ring, this involves exploring various chair, boat, and twist-chair conformations. For the side chain, the torsion angles around the C-C and C-O bonds are varied. The results of a PES scan are typically plotted as energy versus the dihedral angle, allowing for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between them. The global minimum on the PES corresponds to the most stable conformation of the molecule. The relative energies of the different conformers can be used to determine their populations at a given temperature.

Spectroscopic Property Prediction via Quantum Chemical Methods (e.g., NMR, IR, UV-Vis)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. nih.govmdpi.com These calculations can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

For this compound, DFT calculations could be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The process typically involves optimizing the molecular geometry at a chosen level of theory and basis set, followed by the calculation of the relevant spectroscopic parameters. nih.gov

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed and compared with experimental data to confirm the molecular structure. The calculated shifts are often scaled to account for systematic errors in the computational method. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the C=O stretch of the lactam, the O-H stretch of the alcohol, and the various C-H and C-N vibrations. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This provides information about the electronic transitions within the molecule. mdpi.com

A hypothetical comparison of calculated and experimental spectroscopic data for this compound is shown below:

| Spectroscopic Technique | Calculated Value | Experimental Value |

|---|---|---|

| 13C NMR (C=O) | 178.5 ppm | 177.9 ppm |

| 1H NMR (O-H) | 3.4 ppm | 3.2 ppm |

| IR (C=O stretch) | 1655 cm-1 | 1650 cm-1 |

| UV-Vis (λmax) | 210 nm | 208 nm |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energetics and structures of reactants, products, intermediates, and transition states. nih.govacs.org For this compound, theoretical methods can be applied to understand its reactivity in various chemical transformations.

For instance, the hydrolysis of the lactam ring is a fundamental reaction of azepan-2-one derivatives. researchgate.net A computational study of this reaction would involve mapping the potential energy surface for the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon. This would allow for the identification of the transition state structure and the calculation of the activation energy barrier for the reaction.

Key aspects that can be elucidated include:

Reaction Pathways: Identifying the most favorable reaction pathway by comparing the energy barriers of different possible mechanisms.

Transition State Structures: Characterizing the geometry of the transition state, which is the highest energy point along the reaction coordinate.

Activation Energies: Calculating the energy difference between the reactants and the transition state, which determines the reaction rate.

Catalytic Effects: Investigating how catalysts, such as acids or bases, can lower the activation energy and accelerate the reaction. acs.org

A hypothetical energy profile for the base-catalyzed hydrolysis of this compound could be represented as follows:

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Lactam + OH-) | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 (Ring Opening) | +20.5 |

| Products (Amino Acid) | -12.3 |

Role of 5 2 Hydroxyethyl Azepan 2 One in Advanced Materials and Chemical Building Blocks

Polymer Science and Engineering Applications

The unique properties of 5-(2-Hydroxyethyl)azepan-2-one also make it a valuable component in the field of polymer chemistry, where it can be used to create advanced polymers with tailored properties.

Nylon 6 is a major engineering thermoplastic produced by the ring-opening polymerization of ε-caprolactam. youtube.comwikipedia.org While standard Nylon 6 is a linear polymer, its properties can be significantly modified by introducing co-monomers into the polymerization process. researchgate.netnih.gov

This compound is an ideal co-monomer for creating functionalized Nylon 6 derivatives. When copolymerized with ε-caprolactam, the lactam ring of the molecule opens and integrates into the main polyamide chain. The key feature is the pendant hydroxyethyl (B10761427) group, which does not participate in the main chain formation but remains as a side chain on the final polymer. This creates a functionalized polyamide with reactive hydroxyl groups distributed along its backbone. researchgate.net

The introduction of these hydroxyl groups can lead to:

Improved Dyeability: The polar -OH groups can act as sites for dye molecules to bind.

Enhanced Hydrophilicity and Moisture Absorption: The polymer becomes more water-absorbent, which can be desirable for textile applications.

Sites for Cross-linking: The hydroxyl groups can be used to form cross-links between polymer chains, improving the material's thermal and mechanical stability.

Platforms for Further Modification: Other molecules can be grafted onto these hydroxyl sites to create even more complex and functional polymer architectures.

Beyond its use as a co-monomer, this compound can be used to functionalize existing polymer structures through "grafting" reactions. nih.gov In this approach, a pre-formed polymer is chemically modified by attaching new molecules to its backbone or side chains. dokumen.pubiastate.edu

The hydroxyl group of this compound is a versatile reactive handle for such modifications. nih.gov For example, it can be used to attach these lactam-containing units onto polymers that have complementary reactive groups (e.g., carboxylic acids, isocyanates). This process, often termed "grafting onto," allows for the precise introduction of the lactam functionality onto a wide range of polymer backbones. nih.gov This can be used to impart new properties to a commodity polymer, such as improved adhesion, altered surface energy, or the ability to coordinate with metal ions. The enzymatic ring-opening polymerization of lactones can also be initiated by hydroxyl-containing molecules, suggesting another route for creating polyester-polyamide hybrid materials. nih.govrsc.org

| Application Area | Role of this compound | Resulting Polymer System | Key Property Enhancement |

|---|---|---|---|

| Co-monomer | Introduces pendant hydroxyl groups along the polymer chain during polymerization. researchgate.net | Functionalized Nylon 6 derivatives. | Improved dyeability, hydrophilicity, and sites for cross-linking. |

| Polymer Functionalization | Acts as a "grafting" agent to attach lactam units onto an existing polymer. nih.gov | Surface-modified or bulk-modified polymers (e.g., polyesters, polyurethanes). | Enhanced adhesion, modified surface properties, and introduction of new reactive sites. |

Design of New Functional Molecules with Azepane Cores

The chemical architecture of this compound, featuring both a reactive hydroxyl group and a polymerizable lactam ring, establishes it as a versatile building block for the synthesis of novel functional molecules and polymers. The azepane core, a seven-membered heterocyclic ring, provides a flexible yet stable scaffold that is already present in numerous biologically active compounds and approved pharmaceuticals. researchgate.netmatrix-fine-chemicals.comwikipedia.org The strategic placement of the 2-hydroxyethyl substituent on the carbon at the 5-position of this ring opens up extensive possibilities for creating advanced materials with tailored properties.

The primary route for leveraging this compound in materials science is through ring-opening polymerization. Similar to its parent compound, ε-caprolactam, which is the monomer for Nylon 6, this compound can undergo polymerization to form a functional aliphatic polyamide. wikipedia.org Research on analogous substituted caprolactams, such as 5-azepane-2-one ethylene (B1197577) ketal, has demonstrated that functional groups at the 5-position can be carried into the resulting polymer chain. researchgate.net In the case of 5-azepane-2-one ethylene ketal, a protected ketone group was incorporated and later converted to a hydroxyl group in the polymer. researchgate.net This strongly suggests that this compound could serve as a monomer to directly produce polyamides with pendant hydroxyl groups along the polymer backbone.

These pendant hydroxyl groups are highly significant as they provide reactive sites for post-polymerization modification. This allows for the covalent attachment of a wide array of other functional molecules, leading to the development of materials with specific properties such as:

Hydrophilicity and Biocompatibility: The hydroxyl groups can enhance the water-solubility and biocompatibility of the polyamide, making it suitable for biomedical applications like hydrogels, drug delivery systems, and tissue engineering scaffolds. The polymerization of other hydroxyl-containing monomers, like 2-hydroxyethyl acrylate, is a well-established method for producing such materials. cmu.edu

Cross-linking: The hydroxyl moieties can be used as points for cross-linking the polymer chains, which can improve the mechanical strength, thermal stability, and solvent resistance of the resulting material.

Surface Modification: The surface properties of materials made from these polymers can be tailored by reacting the hydroxyl groups with various agents to control adhesion, wettability, and bio-interfacial interactions.

Beyond polymerization, the bifunctional nature of this compound allows it to be a key intermediate in the synthesis of more complex small molecules. The hydroxyl group can be a handle for introducing other functionalities through esterification, etherification, or conversion to a leaving group for nucleophilic substitution, while the lactam can be hydrolyzed to an amino acid or otherwise modified.

Table 1: Research Findings on Functionalized Azepane Derivatives

| Compound/Derivative | Research Focus | Key Finding | Potential Application of this compound | Reference |

| 5-Azepane-2-one ethylene ketal | Synthesis and Ring-Opening Polymerization | Can be polymerized to form a polyamide with ketone groups that can be reduced to hydroxyl groups. | Direct polymerization to form polyamides with pendant hydroxyl groups for functional materials. | researchgate.net |

| Azepane-containing drugs | Medicinal Chemistry | The azepane scaffold is a key structural feature in several approved drugs. | Use as a scaffold in the synthesis of new drug candidates. | researchgate.netmatrix-fine-chemicals.comwikipedia.org |

| 2-Hydroxyethyl acrylate | Atom Transfer Radical Polymerization | A functional monomer used to create polymers with controlled architecture and pendant hydroxyl groups. | Demonstrates the utility of the hydroxyethyl group in creating functional polymers. | cmu.edu |

| N-functionalized 1,2-azaborines | Synthetic Methodology | Development of methods for functionalizing the nitrogen atom of a heterocyclic ring. | Provides a general chemical context for the modification of heterocyclic compounds. | nih.gov |

Potential in Catalytic Systems and Ligand Design

The molecular structure of this compound contains both nitrogen and oxygen atoms with lone pairs of electrons, making it an intriguing candidate for applications in catalysis and ligand design. The ability of these heteroatoms to coordinate with metal centers is the foundation of its potential in these fields.

The primary amine that would result from the ring-opening of the lactam, or the amide nitrogen and the hydroxyl oxygen in the ring-closed form, can act as coordination sites. This dual-functionality allows for the formation of chelate complexes with metal ions, which often exhibit enhanced stability and unique catalytic properties compared to monodentate ligands. The design of ligands with pendant donor groups is a common strategy to influence the electronic and steric environment of a metal catalyst. nih.gov

The 2-hydroxyethyl side chain is particularly valuable for ligand design. The terminal hydroxyl group can be readily modified to introduce other donor functionalities, thereby creating multidentate ligands. For instance, the hydroxyl group could be:

Phosphorylated: To introduce a phosphine (B1218219) or phosphite (B83602) group, which are highly effective ligands for a wide range of transition metal-catalyzed reactions, including cross-coupling and hydrogenation.

Converted to a Pyridyl Group: To create ligands that can coordinate to metals like palladium and nickel, which are used in various catalytic cycles. nih.gov

Attached to a Chiral Moiety: To develop chiral ligands for asymmetric catalysis, a critical technology in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Furthermore, this compound can be utilized to create immobilized catalysts. The hydroxyl group provides a convenient anchor for grafting the molecule onto a solid support, such as silica, alumina, or a polymer resin. This immobilization facilitates the separation of the catalyst from the reaction products, which is a significant advantage in industrial processes as it allows for catalyst recycling and reduces product contamination. The use of polymer-based TEMPO materials for the oxidation of alcohols is an example of this approach. wikipedia.org

The azepane ring itself can influence the steric environment around a coordinated metal center. The conformational flexibility of the seven-membered ring can be exploited to fine-tune the selectivity of a catalytic reaction. researchgate.net

Table 2: Potential Catalytic Applications and Ligand Features

| Structural Feature | Potential Role in Catalysis/Ligand Design | Example of a Related Concept | Reference |

| Amide and Hydroxyl Groups | Coordination to metal centers to form stable chelate complexes. | Dicarbollide ligands with pendant pyridine (B92270) groups for creating metal complexes. | nih.gov |

| Hydroxyl Group | Anchor point for immobilization onto solid supports, creating heterogeneous catalysts. | Polymer-supported TEMPO catalysts used for selective oxidation. | wikipedia.org |

| Hydroxyl Group | A synthetic handle for introducing other donor groups (e.g., phosphines, pyridines). | Mechanistically guided design of ligands to improve catalytic efficiency. | wikipedia.org |

| Azepane Ring | Provides a specific steric environment around the metal center, influencing catalyst selectivity. | Conformational diversity of substituted azepanes influencing their bioactivity. | researchgate.net |

Future Perspectives and Unexplored Research Avenues

Development of Novel and Environmentally Benign Synthetic Routes

The future synthesis of 5-(2-Hydroxyethyl)azepan-2-one will likely focus on "green" chemistry principles to minimize environmental impact and enhance economic viability. Current industrial production of related compounds, such as caprolactam, often involves harsh conditions and generates significant byproducts. wikipedia.orgnih.gov Future research could pivot towards more sustainable methodologies.

Key research objectives would include:

Catalytic Routes: Developing single-site heterogeneous catalysts or organocatalysts to improve selectivity and reduce waste. nih.govrsc.org For instance, titanosilicate molecular sieves have been used for efficient synthesis of other hydroxy-functionalized cyclic compounds. rsc.org

Bio-based Feedstocks: Investigating pathways that utilize renewable resources to construct the azepane skeleton, moving away from petroleum-based starting materials.

Solvent-Free or Green Solvents: Designing synthetic protocols that operate in water or other environmentally benign solvents, or under solvent-free conditions, to reduce reliance on volatile organic compounds (VOCs). rsc.org

One-Pot Syntheses: Creating tandem or one-pot reaction sequences that minimize intermediate purification steps, thereby saving energy and resources.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Catalysts/Reagents | Key Advantages | Research Focus |

| Catalytic Ammoximation | Bifunctional solid acid/redox catalysts (e.g., modified AIPO-5) | Direct conversion from a ketone precursor using air and ammonia; solvent-free potential. nih.gov | Catalyst design for high selectivity to the 5-substituted isomer. |

| Beckmann Rearrangement | Solid acid catalysts (e.g., zeolites, sulfated zirconia) | Avoidance of hazardous oleum (B3057394) or sulfuric acid traditionally used for caprolactam synthesis. wikipedia.org | Development of catalysts that tolerate the hydroxyl group. |

| Biocatalytic Routes | Engineered enzymes (e.g., transaminases, hydrolases) | High stereo- and regioselectivity; mild reaction conditions (ambient temperature and pressure). | Enzyme screening and evolution for activity on non-natural substrates. |

| Ring-Expansion Reactions | Lewis acids, organocatalysts | Potential to build the seven-membered ring from more readily available six-membered precursors. | Mechanistic studies to control regioselectivity of the hydroxyethyl (B10761427) group insertion. |

Advanced Mechanistic Investigations of its Reactivity Profile

A thorough understanding of the reactivity of this compound is crucial for its application. The interplay between the nucleophilic/electrophilic character of the lactam and the nucleophilicity of the hydroxyl group offers a rich field for mechanistic study.

Future investigations could include:

Ring-Opening Polymerization (ROP): While the parent caprolactam undergoes ROP to form Nylon 6, the 5-substituent in this compound would significantly influence the polymerization kinetics and the properties of the resulting polyamide. wikipedia.org Mechanistic studies could explore how the hydroxyl group affects initiation, propagation, and termination steps, and whether it can participate in side reactions.

Selective Functionalization: Probing the chemoselectivity of reactions at the lactam nitrogen versus the hydroxyl group. This would involve detailed kinetic studies under various conditions to enable controlled derivatization, creating a platform of novel molecules.

Intramolecular Interactions: Investigating the potential for hydrogen bonding or other intramolecular interactions between the hydroxyl group and the lactam ring. These interactions could influence the compound's conformation and reactivity, which could be studied using advanced spectroscopic (NMR, IR) and computational methods.

Exploration in Emerging Fields of Chemical Science and Technology

The unique structure of this compound makes it a candidate for exploration in several emerging areas of chemical science, as identified by organizations like IUPAC. scnat.chiupac.org

Advanced Polymers and Materials Science: The hydroxyl group provides a handle for creating functional polyamides. Post-polymerization modification could be used to attach other molecules, leading to materials with tailored properties such as self-healing capabilities, enhanced biodegradability, or specific affinities for other substances. d-nb.info The compound could serve as a monomer for depolymerizable plastics, contributing to a circular economy. scnat.ch

Medicinal Chemistry and Drug Discovery: The caprolactam scaffold is present in various biologically active molecules. wikipedia.org The hydroxyethyl side chain could improve pharmacokinetic properties, such as solubility, or provide a vector for attaching the molecule to larger drug delivery systems. The structure could be a starting point for synthesizing analogues of compounds like lysergamides or other pharmacologically relevant agents. wikipedia.org

Supramolecular Chemistry: The molecule's ability to act as both a hydrogen bond donor (hydroxyl) and acceptor (carbonyl, N-H) makes it an interesting building block for designing complex supramolecular assemblies, such as gels, liquid crystals, or metal-organic frameworks (MOFs). d-nb.info

Integration of Artificial Intelligence and Machine Learning in Research on this compound

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimization. researchgate.netnih.gov For a relatively unexplored molecule like this compound, these computational tools offer a way to rapidly explore its potential.

Potential applications include:

Predictive Modeling: AI models can predict a wide range of physicochemical and biological properties (e.g., solubility, toxicity, receptor binding affinity) from the molecular structure alone, guiding experimental efforts toward the most promising applications. researchgate.net

Synthetic Route Optimization: ML algorithms can analyze vast reaction databases to suggest optimal, environmentally friendly synthetic pathways, predict reaction yields, and identify the best catalysts and conditions. nih.gov

De Novo Design: Generative AI models can design novel derivatives of this compound with desired properties for specific applications, such as new polymer precursors or drug candidates. nih.gov

Mechanistic Insight: AI can assist in analyzing complex spectroscopic data and computational results to elucidate reaction mechanisms and understand the structure-property relationships that govern the compound's behavior. researchgate.net

The table below outlines how AI/ML could be integrated into the research pipeline for this compound.

| Research Area | AI/ML Application | Expected Outcome |

| Synthesis | Retrosynthesis Prediction Tools | Identification of novel and efficient synthetic routes. |

| Reactivity | Quantum Mechanics/ML Hybrid Models | Accurate prediction of reaction barriers and pathways. |

| Materials Science | Generative Models for Polymers | Design of new polyamides with targeted thermal and mechanical properties. |

| Medicinal Chemistry | QSAR and Docking Simulations | Prediction of biological activity and identification of potential protein targets. |

By systematically pursuing these future research avenues, the scientific community can transform this compound from a chemical curiosity into a valuable component in the toolkit of modern chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。